molecular formula C7H12N4OS B1477658 2-azido-N-methyl-N-(tetrahydrothiophen-3-yl)acetamide CAS No. 2098043-88-8

2-azido-N-methyl-N-(tetrahydrothiophen-3-yl)acetamide

Cat. No.: B1477658
CAS No.: 2098043-88-8
M. Wt: 200.26 g/mol
InChI Key: MZWGIQZUONWQJC-UHFFFAOYSA-N
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Description

“2-azido-N-methyl-N-(tetrahydrothiophen-3-yl)acetamide” is a chemical compound with the molecular formula C7H12N4OS and a molecular weight of 200.26 g/mol . It’s available from various suppliers .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

2-azido-N-methyl-N-(tetrahydrothiophen-3-yl)acetamide, due to its structural features, is potentially applicable in various synthetic methodologies. For instance, the presence of the azido group allows for its use in the synthesis of tetrazoles, a class of compounds with significant relevance in pharmaceutical chemistry. A study by Gutmann et al. (2012) demonstrated the safe generation and synthetic utilization of hydrazoic acid in continuous flow reactors for the synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides, highlighting the azido group's reactivity and its potential application in synthesizing compounds related to this compound (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012).

Carbohydrate Chemistry

In carbohydrate chemistry, derivatives similar to this compound can be used for the modification of sugar molecules. Hasegawa, Tanahashi, & Kiso (1980) conducted research on the synthesis of 2-acetamido-5-amino-2,5-dideoxy-d-gluco- and -l-ido-pyranose derivatives, showcasing the utility of such structures in the synthesis and functionalization of carbohydrates, which could be relevant for the development of glycomimetics or carbohydrate-based therapeutics (Hasegawa, Tanahashi, & Kiso, 1980).

Polymer and Material Science

The azido group in this compound provides a functional handle for polymerization reactions or the creation of novel materials. Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative that binds DNA, indicating potential applications in gene delivery or as part of theranostic systems. This research highlights the potential of using such azido-functionalized compounds in developing new materials with biological applications (Carreon, Santos, Matson, & So, 2014).

Biological Activity and Drug Design

Compounds structurally related to this compound may exhibit biological activities, making them valuable scaffolds in drug design. Dotsenko et al. (2019) explored the synthesis, reactions, and biological activity of substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides, revealing some compounds' strong herbicide antidote properties. This suggests potential for the exploration of this compound derivatives in bioactive compound development (Dotsenko, Buryi, Lukina, Stolyarova, Aksenov, Aksenova, Strelkov, & Dyadyuchenko, 2019).

Properties

IUPAC Name

2-azido-N-methyl-N-(thiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4OS/c1-11(6-2-3-13-5-6)7(12)4-9-10-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWGIQZUONWQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCSC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-azido-N-methyl-N-(tetrahydrothiophen-3-yl)acetamide
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Reactant of Route 3
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Reactant of Route 5
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Reactant of Route 6
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